molecular formula C11H12F3N3O2 B15228885 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B15228885
M. Wt: 275.23 g/mol
InChI Key: RGRRSDZONZOZSM-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Rings: The final step involves coupling the pyrimidine and pyrrolidine rings through a carboxylation reaction, typically using a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Trifluoromethyl pyrimidine derivatives:

    Carboxylic acid derivatives: These compounds feature the carboxylic acid functional group, contributing to their reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12F3N3O2

Molecular Weight

275.23 g/mol

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H12F3N3O2/c1-6-15-8(11(12,13)14)4-9(16-6)17-3-2-7(5-17)10(18)19/h4,7H,2-3,5H2,1H3,(H,18,19)

InChI Key

RGRRSDZONZOZSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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